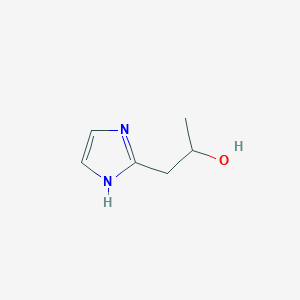
3-cyano-N-propylbenzamide
説明
3-cyano-N-propylbenzamide (3CNPA) is an organic compound with a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various compounds, as well as in biochemical experiments and pharmaceutical research. 3CNPA is an important tool in the laboratory and can be used to study the structure and dynamics of various biological molecules.
科学的研究の応用
3-cyano-N-propylbenzamide has a variety of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, such as pyridines, amines, and carboxylic acids. It has also been used to study the structure and dynamics of proteins and other biological molecules. In addition, 3-cyano-N-propylbenzamide has been used in biochemical experiments and pharmaceutical research.
作用機序
The mechanism of action of 3-cyano-N-propylbenzamide is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic carbon atom of a substrate molecule. This reaction results in the formation of a new covalent bond between the 3-cyano-N-propylbenzamide molecule and the substrate.
Biochemical and Physiological Effects
3-cyano-N-propylbenzamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in DNA replication and transcription, as well as proteins involved in signal transduction pathways. It has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
3-cyano-N-propylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is a highly reactive compound, making it useful for a variety of biochemical and physiological experiments. However, it is also a toxic compound and should be handled with care. In addition, 3-cyano-N-propylbenzamide is a highly volatile compound, so it should be stored in a tightly sealed container.
将来の方向性
There are several potential future directions for 3-cyano-N-propylbenzamide research. It could be used to study the structure and dynamics of proteins and other biological molecules, as well as to develop novel drugs and therapies. In addition, 3-cyano-N-propylbenzamide could be used to study the mechanism of action of other drugs and to develop new methods of drug delivery. Finally, 3-cyano-N-propylbenzamide could be used to develop new methods of synthesizing compounds, as well as to study the effects of various environmental pollutants.
合成法
3-cyano-N-propylbenzamide is synthesized via a multi-step process. The first step involves the reaction of propionyl chloride with benzamide in the presence of sodium ethoxide to form 3-cyano-N-propylbenzamide. This reaction is carried out in a solvent such as dichloromethane or dimethyl sulfoxide. The second step involves the reaction of 3-cyano-N-propylbenzamide with an alkyl halide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired 3-cyano-N-propylbenzamide product.
特性
IUPAC Name |
3-cyano-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h3-5,7H,2,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGOCVJZVSHZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311898 | |
| Record name | 3-Cyano-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623569-56-2 | |
| Record name | 3-Cyano-N-propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623569-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)

![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)

![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)
![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)






